molecular formula C20H15ClN2O2 B10862359 2-(4-Chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B10862359
M. Wt: 350.8 g/mol
InChI Key: LLSSGDAQRIIWOP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique structure that combines a chlorophenyl group, a furan ring, and a pyrazolobenzoxazine framework, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Cyclization to Form the Benzoxazine Ring: The pyrazole intermediate is then subjected to cyclization with an ortho-substituted phenol derivative in the presence of a suitable catalyst, such as a Lewis acid.

    Introduction of the Furan Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic nature and the presence of multiple functional groups.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the chlorophenyl and furan groups can enhance the compound’s ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the furan ring can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Unique due to its specific combination of functional groups and heterocyclic structure.

    2-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but with a thiophene ring instead of a furan ring.

    2-(4-Chlorophenyl)-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Contains a pyridine ring, which can alter its electronic properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of a chlorophenyl group, a furan ring, and a pyrazolobenzoxazine framework. This combination provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.

Properties

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H15ClN2O2/c21-14-9-7-13(8-10-14)16-12-17-15-4-1-2-5-18(15)25-20(23(17)22-16)19-6-3-11-24-19/h1-11,17,20H,12H2

InChI Key

LLSSGDAQRIIWOP-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC=CO5

Origin of Product

United States

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